molecular formula C19H19Br2N3O6 B11119286 N-{2-[(2E)-2-(3,5-Dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide

N-{2-[(2E)-2-(3,5-Dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide

Cat. No.: B11119286
M. Wt: 545.2 g/mol
InChI Key: RIXPWCBRWAJBJA-LIMNOBDPSA-N
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Description

N-{2-[(2E)-2-(3,5-Dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide is a complex organic compound with the molecular formula C19H19Br2N3O6. This compound is known for its unique structure, which includes dibromo and trimethoxy functional groups. It is primarily used in scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-(3,5-Dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazone derivative by reacting 3,5-dibromo-2-hydroxybenzaldehyde with hydrazine hydrate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents, are applicable.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-(3,5-Dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N-{2-[(2E)-2-(3,5-Dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-(3,5-Dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the dibromo and trimethoxy groups contribute to its reactivity and potential biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(3,5-Dibromo-2-hydroxybenzylidene)hydrazino]-N-[2-(4-morpholinylcarbonyl)phenyl]-2-oxoacetamide
  • 3-Chloro-N-{2-[(2E)-2-(3,5-Dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1-benzothiophene-2-carboxamide

Uniqueness

N-{2-[(2E)-2-(3,5-Dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications .

Properties

Molecular Formula

C19H19Br2N3O6

Molecular Weight

545.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H19Br2N3O6/c1-28-14-5-10(6-15(29-2)18(14)30-3)19(27)22-9-16(25)24-23-8-11-4-12(20)7-13(21)17(11)26/h4-8,26H,9H2,1-3H3,(H,22,27)(H,24,25)/b23-8+

InChI Key

RIXPWCBRWAJBJA-LIMNOBDPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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